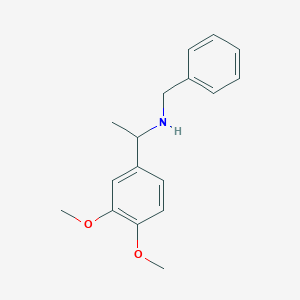

N-benzyl-1-(3,4-dimethoxyphenyl)ethanamine

Übersicht

Beschreibung

N-benzyl-1-(3,4-dimethoxyphenyl)ethanamine: is an organic compound belonging to the class of phenethylamines It is characterized by the presence of a benzyl group attached to the nitrogen atom and a 3,4-dimethoxyphenyl group attached to the ethanamine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Reductive Amination: One common method for synthesizing N-benzyl-1-(3,4-dimethoxyphenyl)ethanamine involves the reductive amination of 3,4-dimethoxyphenylacetone with benzylamine. This reaction typically uses a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride under mild acidic conditions.

Grignard Reaction: Another approach involves the Grignard reaction of 3,4-dimethoxybenzyl chloride with benzylmagnesium chloride, followed by hydrolysis to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reducing agents and reaction conditions is optimized to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: N-benzyl-1-(3,4-dimethoxyphenyl)ethanamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction of this compound can be achieved using hydrogenation catalysts like palladium on carbon, resulting in the formation of the corresponding amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

Substitution: Various nucleophiles such as halides, thiols, and amines.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Primary amines.

Substitution: Substituted phenethylamines.

Wissenschaftliche Forschungsanwendungen

Chemistry: N-benzyl-1-(3,4-dimethoxyphenyl)ethanamine is used as a precursor in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and bioactive compounds.

Biology: In biological research, this compound is studied for its potential interactions with neurotransmitter receptors, particularly those involved in the central nervous system. It is used in the development of new psychoactive substances and as a tool to understand receptor-ligand interactions.

Medicine: The compound’s structural similarity to known psychoactive substances makes it a candidate for the development of new therapeutic agents targeting neurological disorders. It is also investigated for its potential use in treating conditions such as depression and anxiety.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and as a building block for the synthesis of advanced materials.

Wirkmechanismus

The mechanism of action of N-benzyl-1-(3,4-dimethoxyphenyl)ethanamine involves its interaction with various molecular targets, including neurotransmitter receptors such as serotonin and dopamine receptors. The compound acts as an agonist or antagonist at these receptors, modulating their activity and influencing neurotransmission pathways. This modulation can lead to changes in mood, perception, and cognition, making it of interest in neuropharmacological research.

Vergleich Mit ähnlichen Verbindungen

3,4-Dimethoxyphenethylamine: Shares the 3,4-dimethoxyphenyl group but lacks the benzyl group.

N-benzyl-2-(3,4-dimethoxyphenyl)ethanamine: Similar structure with slight variations in the position of functional groups.

2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25I-NBOMe): A potent hallucinogen with a similar phenethylamine backbone but different substituents.

Uniqueness: N-benzyl-1-(3,4-dimethoxyphenyl)ethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzyl group enhances its lipophilicity and receptor binding affinity, making it a valuable compound for research in medicinal chemistry and neuropharmacology.

Biologische Aktivität

N-benzyl-1-(3,4-dimethoxyphenyl)ethanamine, often referred to as a phenethylamine derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure which includes a benzyl group and a 3,4-dimethoxyphenyl moiety. This configuration is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly the serotonin 5-HT2A receptor. Research indicates that compounds in this class often exhibit agonistic properties at these receptors, leading to various physiological effects including alterations in mood and perception .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). The compound's mechanism involves the activation of caspase pathways which are crucial for programmed cell death .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 2.41 | Induction of apoptosis via caspase activation |

| U-937 | 0.19 | Apoptosis through mitochondrial pathways |

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Preliminary data suggest that it exhibits activity against various bacterial strains, although specific mechanisms remain to be fully elucidated .

Case Studies

Case Study 1: Toxicological Assessment

A notable case involved the intoxication of an individual using a related compound, 25I-NBOMe, which shares structural similarities with this compound. The individual exhibited severe agitation and hallucinations, highlighting the potential risks associated with misuse of phenethylamine derivatives. This case underscores the importance of understanding both therapeutic and toxicological profiles .

Case Study 2: Clinical Applications

In clinical settings, derivatives of this compound have been explored for their potential in treating neurodegenerative disorders due to their neuroprotective properties. Studies suggest that these compounds may enhance cognitive functions by modulating neurotransmitter systems .

Safety and Toxicity

While promising in therapeutic applications, the safety profile of this compound requires careful evaluation. Reports indicate that similar compounds can lead to significant adverse effects when misused or consumed inappropriately. Ongoing research aims to establish a clearer understanding of the compound's toxicity and safe dosage ranges .

Eigenschaften

IUPAC Name |

N-benzyl-1-(3,4-dimethoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c1-13(18-12-14-7-5-4-6-8-14)15-9-10-16(19-2)17(11-15)20-3/h4-11,13,18H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWNXQIVCUARDPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)OC)OC)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373449 | |

| Record name | N-benzyl-1-(3,4-dimethoxyphenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114754-73-3 | |

| Record name | N-benzyl-1-(3,4-dimethoxyphenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.